Selectivity for Pro-Caspase-8 Over Pro-Caspase-10
In a quantitative mass spectrometry-based assay (ABPP-SILAC), CASP8-IN-1 (Compound 63-R) selectively blocked a cysteine-reactive probe from labeling pro-caspase-8, whereas the related fragment '7' blocked labeling of both pro-caspase-8 and pro-caspase-10 [1]. Furthermore, CASP8-IN-1 did not block probe labeling of pro-caspase-10, even at a high concentration (25 μM) [1]. This contrasts with the comparator compound '7', which showed an IC50 of approximately 10 μM for blocking pro-caspase-10 labeling [1].
| Evidence Dimension | Selectivity for pro-caspase-8 vs. pro-caspase-10 (covalent probe labeling competition assay) |
|---|---|
| Target Compound Data | IC50 > 25 μM (for blocking pro-caspase-10 labeling) |
| Comparator Or Baseline | Comparator Compound '7': IC50 ~10 μM (for blocking pro-caspase-10 labeling) |
| Quantified Difference | CASP8-IN-1 shows >2.5-fold higher selectivity for pro-caspase-8 over pro-caspase-10 compared to compound '7'. |
| Conditions | MDA-MB-231 cell lysates supplemented with recombinant pro-caspase-10 (300 nM), using the isoTOP-ABPP method with probe 61. |
Why This Matters
This unique selectivity profile allows for the specific interrogation of caspase-8 function without confounding inhibition of caspase-10, which is critical for studies in T-cell biology where both caspases play distinct roles.
- [1] Backus KM, Correia BE, Lum KM, Forli S, Horning BD, González-Páez GE, et al. Proteome-wide covalent ligand discovery in native biological systems. Nature. 2016 Jun 23;534(7608):570-4. (Extended Data Figure 8) View Source
